Celastramycin A

Übersicht

Beschreibung

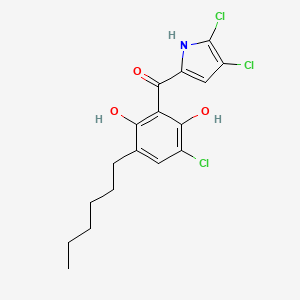

Celastramycin A is an antibiotic isolated from Streptomyces MaB-QuH-8 . It exhibits antimicrobial activity against a series of gram-negative bacteria and mycobacteria, with MICs between 0.05-3.1 μg/ml . It also exhibits immunosuppressing efficacy in ex vivo Drosophila through the immune deficiency pathway .

Molecular Structure Analysis

This compound is a benzoyl pyrrole-type compound . Its molecular formula is C17H18Cl3NO3 .Physical And Chemical Properties Analysis

This compound is a crystalline solid . It has a molecular weight of 390.7 . Its solubility is ≤20mg/ml in ethanol, DMSO, and dimethyl formamide .Wissenschaftliche Forschungsanwendungen

Immunsuppression

Celastramycin A wurde als potenzieller Immunsuppressor identifiziert. Es hemmt die Produktion von antibakteriellen Peptiden in einem ex vivo-Kulturensystem von Drosophila und unterdrückt die TNFα-vermittelte Induktion von IL-8 in Säugetierzellen . Dies deutet darauf hin, dass this compound zur Modulation von Immunantworten verwendet werden könnte.

Modulation der IL-8-Transkription

Forschungen haben gezeigt, dass this compound die IL-8-Transkription durch Bindung an ZFC3H1, einem Zinkfingerprotein, modulieren kann . Der Knockdown von ZFC3H1 reduzierte die IL-8-Expressionslevel in der TNFα-stimulierten Lungenkarzinom-Zelllinie LU99 und in UV-bestrahlten HeLa-Zellen . Dies deutet darauf hin, dass this compound zur Regulation der IL-8-Transkription verwendet werden könnte, die eine entscheidende Rolle bei Entzündungsreaktionen spielt.

Hemmung der PASMC-Proliferation

Es wurde festgestellt, dass this compound die Proliferation von glatten Muskelzellen der Lungenarterie (PASMCs) von Patienten mit pulmonaler arterieller Hypertonie (PAH) in dosisabhängiger Weise hemmt . Dies deutet darauf hin, dass this compound als neuartiges Therapeutikum für PAH verwendet werden könnte.

Reduktion des ROS-Spiegels

Es wurde gezeigt, dass this compound den Spiegel reaktiver Sauerstoffspezies (ROS) im Zytoplasma reduziert . Dies deutet darauf hin, dass this compound zur Bewältigung von oxidativem Stress in Zellen verwendet werden könnte.

Modulation von Transkriptionsmodulatoren

Es wurde festgestellt, dass this compound die Proteinspiegel des Hypoxie-induzierbaren Faktors-1α und des Nuclear Factor-κB in PAH-PASMCs reduziert . Dies deutet darauf hin, dass this compound zur Modulation von Transkriptionsaktivitäten in Zellen verwendet werden könnte.

Verbesserung des mitochondrialen Energiestoffwechsels

Es wurde gezeigt, dass this compound den mitochondrialen Energiestoffwechsel mit wiederhergestellter mitochondrialer Netzwerkbildung in PAH-PASMCs verbessert . Dies deutet darauf hin, dass this compound zur Verbesserung der mitochondrialen Funktion in Zellen verwendet werden könnte.

Antibakterielle Aktivität

Es wurde festgestellt, dass this compound das Wachstum von grampositiven Bakterien und Mykobakterien mit einer minimalen Hemmkonzentration (MIC) von nur 0,05 μg/ml hemmt . Dies deutet darauf hin, dass this compound als antibakterielles Mittel verwendet werden könnte.

Wirkmechanismus

Target of Action

Celastramycin A, a benzoyl pyrrole-type compound, primarily targets pulmonary artery smooth muscle cells (PASMCs) . It has been found to inhibit the proliferation of PASMCs in patients with pulmonary arterial hypertension (PAH), with minimal effects on PASMCs from healthy donors . Another significant target of this compound is the ZFC3H1 protein , also known as CCDC131 or CSRC2 . This zinc finger protein modulates IL-8 transcription by binding with this compound .

Mode of Action

This compound interacts with its targets and induces significant changes. It inhibits the proliferation of PASMCs in a dose-dependent manner . In the case of ZFC3H1, this compound binds with this protein, leading to a reduction in IL-8 expression levels in TNFα-stimulated lung carcinoma cell lines and UV-irradiated HeLa cells .

Biochemical Pathways

This compound affects several biochemical pathways. It reduces the protein levels of HIF-1α (hypoxia-inducible factor 1α) , which impairs aerobic metabolism, and κB (nuclear factor-κB) , which induces proinflammatory signals . This leads to reduced secretion of inflammatory cytokines . Furthermore, this compound treatment reduces reactive oxygen species levels in PAH-PASMCs with increased protein levels of Nrf2 (nuclear factor erythroid 2-related factor 2) , a master regulator of cellular response against oxidative stress .

Result of Action

The action of this compound results in molecular and cellular effects. It ameliorates pulmonary hypertension, reducing excessive proliferation of PAH-PASMCs with less inflammation and reactive oxygen species levels . It also recovers mitochondrial energy metabolism . In human umbilical vein endothelial cells (HUVECs), this compound potently inhibits the production of IL-8 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3-chloro-5-hexyl-2,6-dihydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl3NO3/c1-2-3-4-5-6-9-7-10(18)15(23)13(14(9)22)16(24)12-8-11(19)17(20)21-12/h7-8,21-23H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAMZQVPJOAFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=C(C(=C1O)C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432706 | |

| Record name | Celastramycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

491600-94-3 | |

| Record name | Celastramycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

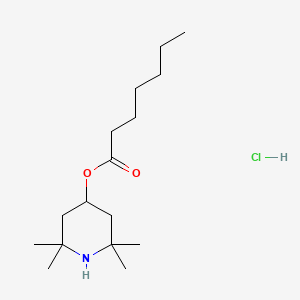

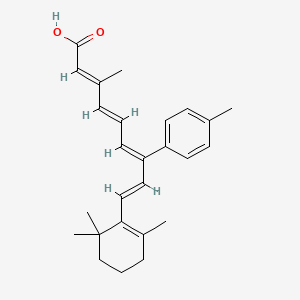

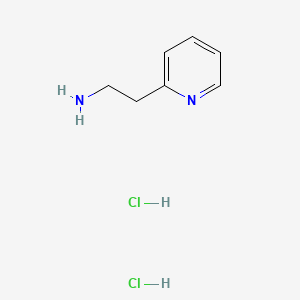

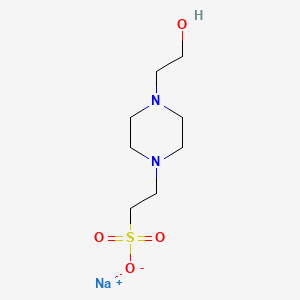

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

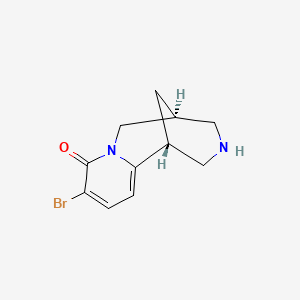

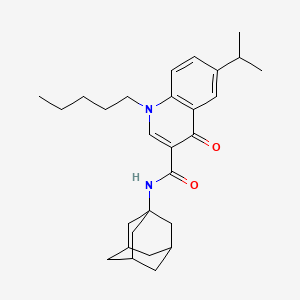

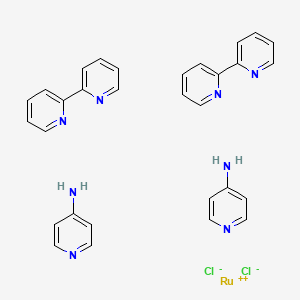

Feasible Synthetic Routes

Q & A

Q1: What is the molecular mechanism of Celastramycin A?

A1: this compound exerts its effects by binding to Zinc Finger C3H1 Domain-Containing Protein (ZFC3H1), previously an uncharacterized zinc finger protein. [, , ] This interaction disrupts the ability of ZFC3H1 to act as a transcriptional activator of Interleukin-8 (IL-8), a key inflammatory cytokine. [, ] Furthermore, this compound binding to ZFC3H1 appears to influence cellular responses to oxidative stress and impact mitochondrial energy metabolism. []

Q2: What is the impact of this compound on Pulmonary Arterial Hypertension (PAH)?

A2: Studies indicate that this compound shows promise as a potential therapeutic agent for PAH. [, , ] It demonstrates a selective inhibitory effect on the proliferation of Pulmonary Artery Smooth Muscle Cells (PASMCs) derived from PAH patients, while exhibiting minimal effects on healthy donor PASMCs. [, ]

Q3: How does this compound affect inflammation and oxidative stress in the context of PAH?

A3: this compound treatment has been linked to reduced protein levels of Hypoxia-Inducible Factor-1α (HIF-1α) and Nuclear Factor-κB (NF-κB) in PAH-PASMCs. [] HIF-1α is known to be upregulated in PAH, contributing to metabolic shifts, while NF-κB plays a central role in inflammatory signaling. The observed reduction in these factors likely contributes to this compound's anti-inflammatory effects and its ability to reduce cytosolic Reactive Oxygen Species (ROS) levels. []

Q4: Has this compound shown efficacy against any bacterial pathogens?

A4: Yes, in vitro studies have revealed that this compound displays antibacterial activity, notably against Pasteurella sp. and Mannheimia sp., both Gram-negative veterinary pathogens with zoonotic potential. [] It exhibits promising Minimum Inhibitory Concentration (MIC) values against these bacteria, highlighting its potential as a lead compound for developing novel antimicrobial agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride](/img/structure/B1662607.png)

![6-Methoxy-1,1-dioxo-2-[[4-oxo-9-[2-(1-piperidinyl)ethoxy]-2-pyrido[1,2-a]pyrimidinyl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one](/img/structure/B1662610.png)

![N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide](/img/structure/B1662617.png)